molecular formula C16H17BrN2O4S B3916569 N'-(2-bromo-4,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide

N'-(2-bromo-4,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No. B3916569
M. Wt: 413.3 g/mol
InChI Key: DLLFZLRWMMXZMX-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-bromo-4,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, commonly known as BDMBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMBH belongs to the class of hydrazide derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of BDMBH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, BDMBH has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. BDMBH has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In neurodegenerative diseases, BDMBH has been shown to inhibit the formation of beta-amyloid plaques and reduce oxidative stress in the brain.
Biochemical and Physiological Effects:
BDMBH has been shown to have various biochemical and physiological effects in animal models. In cancer cells, BDMBH has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce the expression of genes involved in angiogenesis. In animal models of inflammation, BDMBH has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells such as macrophages and T cells. Moreover, BDMBH has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BDMBH has several advantages for lab experiments, including its high solubility in organic solvents, stability under various conditions, and low toxicity. However, BDMBH also has some limitations, including its low water solubility, which makes it difficult to administer in vivo, and the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research on BDMBH. One of the most promising areas is the development of BDMBH analogs with improved pharmacokinetic and pharmacodynamic properties. Moreover, the use of BDMBH in combination with other drugs or therapies could enhance its therapeutic efficacy. The exploration of BDMBH's potential as a diagnostic tool for cancer and neurodegenerative diseases is another area of future research. Finally, the elucidation of the molecular mechanisms underlying the therapeutic effects of BDMBH could provide insights into the development of novel drugs for various diseases.
Conclusion:
In conclusion, BDMBH is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has been shown to have various biochemical and physiological effects in animal models. While BDMBH has several advantages for lab experiments, it also has some limitations that need to be addressed. Future research on BDMBH should focus on the development of analogs with improved pharmacological properties, the exploration of its potential as a diagnostic tool, and the elucidation of its molecular mechanisms of action.

Scientific Research Applications

BDMBH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BDMBH has shown promising results as an anti-tumor agent by inducing apoptosis and inhibiting cancer cell proliferation. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been targeted by BDMBH due to its ability to suppress the production of pro-inflammatory cytokines. Moreover, BDMBH has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(E)-(2-bromo-4,5-dimethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S/c1-11-4-6-13(7-5-11)24(20,21)19-18-10-12-8-15(22-2)16(23-3)9-14(12)17/h4-10,19H,1-3H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLFZLRWMMXZMX-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-bromo-4,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-bromo-4,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2-bromo-4,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2-bromo-4,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(2-bromo-4,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(2-bromo-4,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.